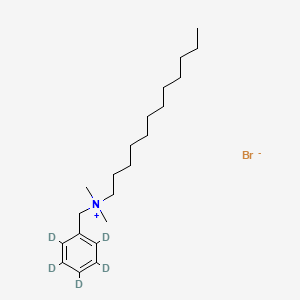

Benzyldodecyldimethylammonium-d5 Bromide

Description

Significance of Deuterium (B1214612) Labeling in Chemical and Material Science Research

Deuterium labeling, the substitution of a protium (¹H) atom with a deuterium (²H or D) atom, is a powerful technique that provides invaluable insights into molecular structure, reaction mechanisms, and metabolic pathways. Because deuterium has a nucleus containing both a proton and a neutron, it is twice as heavy as protium. This mass difference, without altering the chemical properties of the molecule, introduces a detectable signature that researchers can track.

Key applications in academic research include:

Elucidating Reaction Mechanisms: By selectively replacing hydrogen with deuterium at specific molecular positions, chemists can trace the movement and transformation of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms.

Internal Standards in Mass Spectrometry: Deuterium-labeled compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry. nih.govresearchgate.net Since their chemical and physical properties are nearly identical to their non-labeled counterparts, they behave similarly during sample preparation and analysis. However, their increased mass allows them to be distinguished by the mass spectrometer. This technique, known as isotope dilution, corrects for sample loss and variations in instrument response, leading to highly accurate and precise quantification of the target analyte. epa.govepa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR spectroscopy to avoid proton signals from the solvent that would otherwise overwhelm the signals from the analyte. Furthermore, selective deuterium labeling within a molecule can simplify complex spectra and aid in the structural determination of intricate organic compounds.

Investigating Metabolic Pathways: In pharmaceutical and biological research, deuterium-labeled drugs or molecules are used to trace their absorption, distribution, metabolism, and excretion (ADME) within a living organism.

Overview of Quaternary Ammonium (B1175870) Compounds as a Class for Fundamental Study

Quaternary ammonium compounds (QACs), often referred to as "quats," are a diverse class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl chains. chemicalbook.comnih.gov This permanent positive charge makes them cationic surfactants. nih.gov

The structure of QACs gives them an amphiphilic nature, meaning they possess both a hydrophilic (water-loving) head—the cationic nitrogen center—and a hydrophobic (water-fearing) tail—the long organic chains. nih.gov This dual characteristic allows them to interact with both polar and non-polar molecules, driving their utility in a vast array of applications. nih.gov In academic and industrial research, QACs are studied for their roles as:

Antimicrobial and Disinfecting Agents: QACs are a primary component in many disinfectants, sanitizers, and antiseptic products due to their ability to disrupt the cell membranes of bacteria and viruses. chemicalbook.comnih.govresearchgate.net

Surfactants and Detergents: Their ability to reduce the surface tension of water makes them effective cleaning agents.

Preservatives: They are used in personal care products and some pharmaceutical formulations to prevent microbial growth. chemicalbook.comresearchgate.net

Phase Transfer Catalysts: In organic synthesis, QACs can facilitate the reaction between reactants located in different immiscible phases.

The widespread use of these compounds has also made them a subject of environmental and toxicological research to understand their persistence, fate, and impact on ecosystems. chemicalbook.comresearchgate.netnih.gov

Research Rationale for Investigating Benzyldodecyldimethylammonium-d5 Bromide

The specific focus on Benzyldodecyldimethylammonium-d5 Bromide stems directly from the convergence of the principles outlined above. Its non-deuterated analogue, Benzyldodecyldimethylammonium bromide (BDAB), is a widely used QAC disinfectant. chemicalbook.comresearchgate.net The increased use of BDAB, particularly in response to global health concerns, has heightened the need to monitor its presence in the environment, from wastewater and river sediments to soils. chemicalbook.comnih.govresearchgate.net

Investigating the environmental concentration and fate of BDAB requires highly sensitive and accurate analytical methods. This is where the deuterated version, Benzyldodecyldimethylammonium-d5 Bromide, becomes critically important. Its primary research application is to serve as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

By adding a known quantity of Benzyldodecyldimethylammonium-d5 Bromide to an environmental sample, researchers can precisely quantify the amount of the non-labeled BDAB present. The five deuterium atoms on the benzyl (B1604629) group give the molecule a mass that is 5 units higher than the parent compound, allowing the mass spectrometer to differentiate between the analyte and the internal standard. Because the deuterated standard behaves identically to the non-deuterated analyte during extraction, cleanup, and injection, any loss of sample during preparation will affect both compounds equally. This isotope dilution approach ensures that the final calculated concentration of BDAB is accurate and reliable, which is essential for environmental monitoring and toxicological risk assessment studies. epa.govsigmaaldrich.com

Chemical Properties

The following tables provide key chemical properties for Benzyldodecyldimethylammonium-d5 Bromide and its non-deuterated analogue.

Benzyldodecyldimethylammonium-d5 Bromide

| Property | Value |

|---|---|

| Molecular Formula | C₂₁D₅H₃₃N.Br |

| Molecular Weight | 389.47 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 42-44°C |

Benzyldodecyldimethylammonium Bromide

| Property | Value |

|---|---|

| CAS Number | 7281-04-1 |

| Molecular Formula | C₂₁H₃₈BrN |

| Molecular Weight | 384.44 g/mol nih.gov |

| Appearance | Powder nih.gov |

| Melting Point | 50-55°C |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H38BrN |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

dodecyl-dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]azanium;bromide |

InChI |

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1/i13D,14D,15D,17D,18D; |

InChI Key |

KHSLHYAUZSPBIU-DLMZNMEOSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCC)[2H])[2H].[Br-] |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation Methodologies

Deuteration Pathways for Benzyldodecyldimethylammonium-d5 Bromide Synthesis

The synthesis of Benzyldodecyldimethylammonium-d5 Bromide involves the specific replacement of five hydrogen atoms on the benzyl (B1604629) ring with deuterium (B1214612) atoms. This can be achieved through several synthetic routes, each with its own advantages and challenges.

Direct hydrogen-deuterium exchange (HDX) reactions represent a straightforward approach to introduce deuterium into organic molecules. nih.gov These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms at specific positions in the molecule. nih.govmdpi.com For the deuteration of the benzyl group, methods like acid- or base-catalyzed exchange can be employed. nih.gov The pH-dependent nature of these reactions allows for some control over the exchange process. nih.gov

Transition metal catalysts, such as palladium, are also effective for H-D exchange reactions, often providing high selectivity for benzylic positions under mild conditions. mdpi.com For instance, a palladium-catalyzed system has been reported to achieve excellent deuterium incorporation at the benzylic site. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high levels of deuteration without unwanted side reactions.

Table 1: Comparison of Direct Deuteration Methods

| Method | Deuterium Source | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Acid-Catalyzed Exchange | D₂O, Deuterated Acids | Strong Brønsted or Lewis acids | Useful for aromatic compounds, but regioselectivity can be limited. nih.gov |

| Base-Catalyzed Exchange | D₂O, Deuterated Bases | Amine bases (e.g., triethylamine, DBN) | Effective for protons alpha to an aromatic ring; regioselective. nih.gov |

An alternative and often more controlled method for synthesizing Benzyldodecyldimethylammonium-d5 Bromide involves a multi-step approach starting from deuterated precursors. This strategy ensures the precise location and high incorporation of deuterium in the final molecule. A common route involves the quaternization of a tertiary amine with a deuterated benzyl halide. wikipedia.org

The synthesis would typically proceed as follows:

Synthesis of Benzyl-d5 Bromide: This key precursor can be synthesized from a deuterated benzene (B151609) source. For example, isotope-labeled benzene can be used as a starting material in a one-step synthesis to produce the corresponding benzyl bromide compound. google.com

Quaternization Reaction: The deuterated benzyl bromide is then reacted with N,N-dimethyldodecylamine. This reaction, a type of Menshutkin reaction, forms the quaternary ammonium (B1175870) salt, Benzyldodecyldimethylammonium-d5 Bromide. wikipedia.org

This method offers high control over the isotopic labeling pattern, making it a preferred route for producing specifically labeled compounds for research purposes.

Table 2: Key Precursors in Multi-Step Synthesis

| Precursor | Role in Synthesis |

|---|---|

| Benzene-d6 | Starting material for the synthesis of deuterated benzyl compounds. |

| Benzyl-d5 Alcohol | Intermediate that can be converted to Benzyl-d5 Bromide. |

| Benzyl-d5 Bromide | The key deuterated reactant for the quaternization step. google.com |

The synthesis of deuterated surfactants presents several challenges. Achieving high levels of deuteration while maintaining the purity and desired properties of the surfactant can be complex. sine2020.eu Some synthetic routes can be lengthy, sometimes involving more than 16 steps, and may require specialized equipment and expertise. sine2020.eu The cost and availability of deuterated starting materials can also be a significant hurdle. chemanager-online.com

Table 3: Challenges and Corresponding Innovations in Deuterated Surfactant Synthesis

| Challenge | Innovative Approach |

|---|---|

| Low Deuterium Incorporation | Development of highly selective catalysts (e.g., copper-based systems). acs.orgorganic-chemistry.org |

| Multi-step, Inefficient Syntheses | Implementation of flow chemistry to automate and streamline reaction sequences. syrris.jp |

| High Cost of Deuterated Reagents | Designing synthetic routes that utilize more readily available and less expensive deuterium sources like D₂O. organic-chemistry.org |

Facilities and Resources for Deuterated Compound Production in Academia

The production of deuterated compounds for research is supported by specialized facilities in academic and national laboratory settings. These facilities provide the necessary infrastructure, expertise, and resources to synthesize a wide range of isotopically labeled molecules, including surfactants.

These deuteration facilities are typically equipped with state-of-the-art synthetic and analytical instrumentation. ansto.gov.audeuteration.org This includes high-pressure reactors for H/D exchange reactions, microwave synthesizers, and a suite of analytical tools such as NMR and mass spectrometry for product characterization and purity assessment. ansto.gov.au

Several institutions worldwide host such facilities, often making their resources available to the broader scientific community through user access programs. For example, the ISIS Neutron and Muon Source in the UK has a dedicated Deuteration Facility that produces deuterated molecules for neutron scattering experiments. deuteration.orgstfc.ac.uk Similarly, the National Deuteration Facility (NDF) at the Australian Nuclear Science and Technology Organisation (ANSTO) offers chemical deuteration services. ansto.gov.au These facilities play a crucial role in advancing research by providing access to custom-synthesized deuterated materials that may not be commercially available. stfc.ac.uk The collaborative nature of these facilities also fosters the development of new synthetic methodologies and expands the range of available deuterated compounds. sine2020.eu

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| Benzyldodecyldimethylammonium-d5 Bromide |

| Benzyldodecyldimethylammonium Bromide |

| Deuterium Oxide |

| Benzyl-d5 Bromide |

| N,N-Dimethyldodecylamine |

| Benzene-d6 |

Advanced Analytical Applications in Chemical and Environmental Sciences

Benzyldodecyldimethylammonium-d5 Bromide as an Internal Standard in Mass Spectrometry

Benzyldodecyldimethylammonium-d5 bromide, a deuterated analog of the C12 homolog of benzalkonium chloride (BAC), serves a critical role as an internal standard (IS) in mass spectrometry-based quantitative analysis. scioninstruments.comcerilliant.com The use of stable isotopically labeled (SIL) internal standards is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods. nih.govscispace.com These standards are nearly identical to the analyte of interest but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer. scioninstruments.com The primary function of an IS is to correct for variability that can be introduced during sample preparation, such as extraction and dilution, as well as fluctuations in instrument performance, including injection volume and ionization efficiency. scioninstruments.comcerilliant.comscispace.com By mimicking the behavior of the analyte throughout the analytical process, SILs like benzyldodecyldimethylammonium-d5 bromide significantly enhance the accuracy, precision, and reliability of quantitative measurements. nih.govscispace.com

The analysis of quaternary ammonium (B1175870) compounds (QACs), a class that includes benzalkonium chlorides, is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique offers superior sensitivity and selectivity for detecting and quantifying these compounds at trace levels in complex mixtures. nih.gov The development of robust LC-MS/MS methods often involves using multiple deuterated internal standards to ensure the most accurate quantification across a range of QAC homologs. nih.govresearchgate.net For instance, methods have been developed for the simultaneous determination of numerous QAC residues in various matrices, employing deuterated standards to compensate for analytical variability. nih.govnih.govmst.dk

While LC-MS/MS is the most common technique, methods using gas chromatography-mass spectrometry (GC-MS) have also been developed for QAC analysis. nih.govamerican.edu QACs are ionic, non-volatile compounds and thus cannot be directly analyzed by GC. american.edu However, a method involving pyrolysis in the hot GC injector port facilitates their analysis. nih.govamerican.edu At high temperatures (e.g., 250°C), the QAC undergoes a Hofmann elimination reaction, converting it into a volatile tertiary amine that can then be separated and detected by the GC-MS system. american.edu This pyrolysis-GC-MS approach allows for the rapid determination of both the quaternary ammonium cation and its corresponding halide anion in a single run. nih.gov

A summary of typical instrumental parameters for QAC analysis is presented below.

| Parameter | LC-MS/MS | Pyrolysis-GC-MS |

| Principle | Separation by liquid chromatography, detection by tandem mass spectrometry. researchgate.net | Thermal degradation (pyrolysis) in the injector followed by gas chromatography separation and mass spectrometry detection. nih.govamerican.edu |

| Ionization | Electrospray Ionization (ESI), positive mode. nih.govresearchgate.net | Electron Ionization (EI) or Chemical Ionization (CI) after pyrolysis. researchgate.net |

| Detection | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.govnih.gov | Full scan or Selected Ion Monitoring (SIM) of the resulting tertiary amines. american.edu |

| Internal Standard | Stable Isotope Labeled (e.g., Benzyldodecyldimethylammonium-d5 Bromide). nih.govnih.gov | Not typically used in the same manner due to the pyrolysis step. |

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., soil, sludge, milk) interfere with the ionization of the target analyte, causing either signal suppression or enhancement. scioninstruments.comnih.gov This effect can severely compromise the accuracy of quantification. scioninstruments.com The use of a co-eluting, stable isotopically labeled internal standard like benzyldodecyldimethylammonium-d5 bromide is the most effective strategy to compensate for these matrix effects. scispace.com Because the SIL has nearly identical physicochemical properties and retention time to the analyte, it experiences the same degree of ionization suppression or enhancement. cerilliant.comscispace.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to more accurate and precise results. nih.gov

Studies have quantified the extent of matrix effects in QAC analysis across different sample types. For example, analysis in serum and urine showed matrix effects ranging from -27% to +15.4%. nih.gov In sludge samples, the matrix effects for 25 different QACs were found to be between -25.5% and +7.2%. nih.gov Another approach to mitigate matrix effects is the post-column infusion of a monitor substance, which can help identify chromatographic regions with the most significant signal suppression or enhancement. nih.govresearchgate.net

The primary quantification strategy for QACs using an internal standard is isotope dilution mass spectrometry (IDMS). nih.gov This involves adding a known amount of the labeled internal standard (e.g., benzyldodecyldimethylammonium-d5 bromide) to both the calibration standards and the unknown samples. nih.gov A calibration curve is then constructed by plotting the signal response ratio (analyte/internal standard) against the concentration of the analyte. ekb.eg This approach ensures that any loss of analyte during sample preparation or fluctuations in instrument response are corrected for, providing highly reliable quantitative data. mdpi.com

Analytical methods utilizing deuterated internal standards like benzyldodecyldimethylammonium-d5 bromide have been successfully applied to quantify QACs in a wide variety of complex environmental and biological research matrices.

Environmental Samples: QACs are widely used as disinfectants and are consequently found ubiquitously in the environment. canada.ca Researchers have developed and applied methods to measure their concentrations in:

Wastewater and Sludge: Methods based on ultrasonic extraction followed by LC-MS/MS have been used to quantify QACs in soil and sewage sludge. nih.gov One study found that the C12 homolog of BAC was the most abundant QAC, with concentrations reaching up to 38,600 µg/kg in sewage sludge. nih.gov Another comprehensive study of a wastewater treatment plant reported QAC concentrations ranging from 0.01–30 µg/L in influent, <1.2 µg/L in effluent, and 0.05–27 mg/kg in biosolids. canada.ca Analysis of 22 sludge samples found ΣBAC concentrations of 3.199 µg/g. nih.gov

Surface Water and Sediments: QACs have been quantified in surface water samples using HPLC-MS/MS with deuterated internal standards for calibration. mst.dk A robust method was also developed for analyzing QACs in marine sediments using HPLC-Time-of-Flight-MS, which highlighted the high positive mass defects of alkylamine ions as powerful diagnostic tools for identification. nih.gov

Biological Research Matrices: The presence of QACs as residues from disinfection processes has been investigated in various food and other biological products.

Dairy Products: A sensitive LC-MS/MS method was developed for the simultaneous determination of ten QAC residues in milk and cheese products. nih.govresearchgate.net The use of five deuterated internal standards ensured accurate quantification, with limits of quantification (LOQ) ranging from 5 µg/kg to 35 µg/kg. nih.govresearchgate.net Another study focused on powdered and liquid milk for infants, using a hydrophilic interaction liquid chromatography (HILIC)-MS/MS method, and found that no analyzed sample was free of BAC homologs. researchgate.net

Animal Tissues: While human clinical data is excluded, methods have been applied in animal research. For example, benzyldodecyldimethyl ammonium chloride has been measured in the blood of mice exposed via diet. ca.gov Furthermore, advanced lipidomic analyses of mouse tissues (e.g., liver, kidney, lung) demonstrate the utility of internal standards in complex biological homogenates, a principle directly applicable to QAC analysis in similar matrices. mdpi.com

The table below summarizes findings of Benzalkonium Chloride (BAC) concentrations in various research matrices.

| Matrix Type | Specific Matrix | Analyte(s) | Concentration Range Found | Citation |

| Environmental | Sewage Sludge | BAC-C12 | Up to 38,600 µg/kg | nih.gov |

| Wastewater Biosolids | Total QACs (including BACs) | 0.05 - 27 mg/kg | canada.ca | |

| Sludge | ΣBACs | 3.199 µg/g | nih.gov | |

| Biological | Milk and Cheese | BACs (C8-C18) | LOQ: 5 - 35 µg/kg | nih.govresearchgate.net |

| Powdered Infant Milk | BACs and DDAC | >500 µg/kg in one sample | researchgate.net |

Chromatographic Methodologies for Separation and Detection

The effective separation of QACs prior to detection is a critical step in their analysis. Due to their cationic nature and the complexity of the mixtures in which they are often found, specialized chromatographic techniques have been developed.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating QACs. upb.ro Several HPLC-based approaches are utilized:

Reversed-Phase (RP) HPLC: This is the most common mode. However, analyzing cationic surfactants like BACs on standard silica-based C18 columns can be challenging, often resulting in poor peak shapes (tailing) due to strong ionic interactions between the quaternary ammonium group and residual silanol (B1196071) groups on the column's stationary phase. sielc.comthermofisher.com

Specialized Columns: To overcome the peak-tailing issue, specialized columns have been developed. The Acclaim™ Surfactant and Surfactant Plus columns have surface chemistry that effectively shields the silanol activity, resulting in symmetrical and efficient peaks for cationic surfactants. thermofisher.com Mixed-mode columns, such as the Primesep D, combine reversed-phase and anion-exchange characteristics to achieve ideal peak shapes for hydrophobic quaternary amines. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation technique that has been successfully applied to QACs. researchgate.netchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent. Interestingly, the elution order of BAC homologs in HILIC is the reverse of that seen in RP-LC, with longer alkyl chain homologs (e.g., C16-BAC) eluting before shorter ones (e.g., C10-BAC). researchgate.net

Ion Chromatography (IC): As QACs are ionic compounds, ion-exchange chromatography is a suitable technique for their separation. chromatographyonline.com IC is widely used for the trace analysis of inorganic ions and can be effectively applied to separate cationic analytes like QACs from complex sample matrices. chromatographyonline.com

Mobile phases for HPLC analysis of QACs typically consist of acetonitrile (B52724) and an aqueous buffer, such as ammonium formate (B1220265) or phosphate (B84403) buffer, to control pH and ionic strength, which are critical for achieving good retention and peak shape. upb.rothermofisher.comsielc.com

To ensure that an analytical method is reliable, accurate, and fit for purpose, it must undergo rigorous validation. For methods employing labeled analogs like benzyldodecyldimethylammonium-d5 bromide, validation assesses several key performance characteristics, often following established guidelines such as those from SANTE for residue analysis. researchgate.netnih.gov

Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of calibration standards and is typically demonstrated by a calibration curve with a coefficient of determination (R²) of ≥0.99. ekb.egaesan.gob.escabidigitallibrary.org

Accuracy: The closeness of the measured value to the true value. It is usually determined through recovery studies on spiked blank matrix samples. Acceptance criteria for mean accuracy are often in the range of 70-120%. nih.govekb.egaesan.gob.es

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is typically required to be below 15% or 20%. nih.govnih.govekb.eg

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be reliably distinguished from background noise, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. cabidigitallibrary.org These values are matrix-dependent and critical for assessing the method's sensitivity. nih.govnih.gov

The table below provides typical performance data from validated methods for QAC analysis.

| Validation Parameter | Typical Acceptance Criteria / Finding | Citation |

| Linearity (R²) | ≥ 0.99; ≥ 0.999 | nih.govekb.egaesan.gob.escabidigitallibrary.org |

| Accuracy (Recovery) | 60 - 120%; 74 - 107%; 81 - 97% | nih.govaesan.gob.escabidigitallibrary.org |

| Precision (RSD/CV) | < 10%; < 11%; < 20.6% | researchgate.netnih.govnih.gov |

| LOD | 0.53 mg L⁻¹ (surface); <1.9 µg kg⁻¹ (dairy) | researchgate.netcabidigitallibrary.org |

| LOQ | 1.77 mg L⁻¹ (surface); 3.0 - 9.0 ng/g (sludge); 5 - 35 µg kg⁻¹ (dairy) | nih.govnih.govcabidigitallibrary.org |

Spectroscopic Investigations and Structural Elucidation Using Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for elucidating molecular structure, dynamics, and interactions in solution. The introduction of deuterium (B1214612) into specific molecular sites provides unique insights that are often inaccessible with standard proton NMR alone.

Deuterium NMR (²H NMR) for Dynamics and Microenvironment Analysis

Deuterium NMR (²H NMR) directly probes the deuterated sites within a molecule. The quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to the local electronic environment and molecular motion. By selectively deuterating the benzyl (B1604629) group of BDDAB, one can focus specifically on the dynamics of this headgroup region within a micellar aggregate or at an interface.

The relaxation times and lineshapes in ²H NMR spectra provide quantitative information about the motional freedom of the C-D bonds. For instance, in a micellar solution of Benzyldodecyldimethylammonium-d5 Bromide, the deuterium signals can reveal:

Anisotropic Tumbling: How the benzyl group's rotation is restricted upon aggregation.

Order Parameters: The degree of orientational order of the benzyl moiety relative to the micelle's surface.

Exchange Dynamics: The rate at which surfactant monomers exchange between the micellar and bulk aqueous environments.

These studies are crucial for understanding how the bulky and aromatic benzyl group influences the packing and stability of the resulting aggregates.

Proton NMR (¹H NMR) Signal Simplification and Enhancement via Deuteration

One of the primary challenges in the ¹H NMR analysis of complex molecules like surfactants is signal overlap. The spectrum of a standard BDDAB molecule would feature a complex region where the signals of the benzyl protons overlap with each other and potentially with other signals.

By using Benzyldodecyldimethylammonium-d5 Bromide, the five proton signals from the benzyl group are eliminated from the ¹H NMR spectrum. This strategic "spectral editing" leads to a significantly simplified spectrum, allowing for the unambiguous assignment and analysis of the remaining proton signals from the dodecyl chain and the methyl groups. This simplification is critical for accurately studying:

Chemical Shift Changes upon Micellization: The change in the chemical environment of the alkyl chain protons as they move from the aqueous phase into the hydrophobic core of the micelle.

Nuclear Overhauser Effect (NOE) Studies: Unambiguous NOE cross-peaks can be observed between the remaining protons, providing through-space distance information to build a high-resolution picture of the micelle's structure.

Elucidation of Molecular Conformation and Intermolecular Interactions

The combination of simplified ¹H NMR spectra and the direct probing capabilities of ²H NMR allows for a detailed elucidation of both molecular conformation and intermolecular interactions. For instance, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments on a sample containing a mixture of deuterated and non-deuterated BDDAB can map out the specific points of contact between neighboring surfactant molecules within a micelle. mdpi.com

By analyzing the interactions between the dodecyl chain of one molecule and the benzyl group of another, researchers can determine the preferred packing arrangement (e.g., interdigitated vs. non-interdigitated chains) and the precise location of the benzyl groups—whether they reside at the micelle-water interface or are partially buried within the hydrophobic core.

Neutron Scattering Techniques (Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR))

Neutron scattering is a powerful technique for characterizing the structure of materials on the nanometer scale, making it ideal for studying surfactant aggregates like micelles, vesicles, and adsorbed layers. The utility of this technique is immensely enhanced by isotopic substitution, particularly H/D substitution.

Isotopic Contrast Matching for Supramolecular Structure Analysis

Neutrons scatter differently from hydrogen and deuterium nuclei. This difference in scattering length density can be exploited to make certain parts of a complex system "visible" or "invisible" to the neutrons. This technique is known as contrast matching. core.ac.uk

In a SANS experiment, the solvent is typically a mixture of light water (H₂O) and heavy water (D₂O). By adjusting the H₂O/D₂O ratio, the scattering length density of the solvent can be precisely tuned to match that of a specific component of the surfactant aggregate.

For Benzyldodecyldimethylammonium-d5 Bromide, this offers several possibilities:

Matching the Deuterated Benzyl Group: The solvent can be tuned to match the scattering length density of the -d5 benzyl group. In this "contrast matched" state, the benzyl groups become invisible to the neutrons, and the resulting scattering pattern provides information solely about the size and shape of the dodecyl chain core of the micelle.

Matching the Hydrocarbon Chains: Conversely, by using a fully protonated BDDAB in a specific D₂O/H₂O mixture, the scattering from the alkyl chains can be nullified, providing a signal that highlights the spatial distribution of the benzyl headgroups.

This selective highlighting allows for the determination of key structural parameters of the micelle, as illustrated in the hypothetical data table below for a related surfactant system.

Table 1: Representative SANS Structural Parameters for Cationic Surfactant Micelles Determined by Contrast Variation Data is representative of typical cationic surfactants and illustrates the type of information obtained.

| Parameter | Core (Alkyl Chains) Analysis | Corona (Headgroup) Analysis |

|---|---|---|

| Aggregation Number (N) | 65 | 65 |

| Core Radius (Å) | 16.5 | - |

| Corona Thickness (Å) | - | 9.2 |

Investigation of Aggregation Phenomena in Model Systems

The aggregation behavior of surfactants is highly dependent on factors like concentration, temperature, and the presence of additives. SANS and Neutron Reflectometry (NR) are ideal for studying these phenomena in systems containing deuterated surfactants.

Small-Angle Neutron Scattering (SANS): SANS is used to study the size, shape, and interaction of micelles in bulk solution. By using Benzyldodecyldimethylammonium-d5 Bromide, researchers can precisely model the transition from spherical to cylindrical or worm-like micelles as concentration increases. The deuterated benzyl group provides a distinct scattering contrast that helps to accurately determine the packing and dimensions of these complex aggregates. core.ac.ukacs.org

Neutron Reflectometry (NR): NR is a surface-sensitive technique used to study the structure of thin films and adsorbed layers at interfaces. For example, NR can be used to study the adsorption of BDDAB from solution onto a solid surface (e.g., silica, which models glass and minerals). By using the -d5 deuterated version and varying the contrast of the solvent, the structure of the adsorbed layer can be determined with high resolution. This includes:

The thickness of the adsorbed surfactant layer.

The surface coverage.

The specific orientation of the molecules, including the position of the benzyl groups relative to the surface.

This level of detail is critical for applications where surface activity is key, such as in coatings, cleaning formulations, and enhanced oil recovery.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Benzyldodecyldimethylammonium Bromide | BDDAB |

| Benzyldodecyldimethylammonium-d5 Bromide | - |

| Deuterium | ²H or D |

| Light Water | H₂O |

| Heavy Water | D₂O |

| Cetylpyridinium Bromide | CPB |

Other Advanced Spectroscopic Approaches (e.g., Raman Spectroscopy with Isotopic Shifts)

In the structural elucidation of complex molecules like Benzyldodecyldimethylammonium-d5 Bromide, advanced spectroscopic techniques beyond standard NMR and mass spectrometry offer deeper insights. Raman spectroscopy, particularly when coupled with isotopic labeling, serves as a powerful tool for probing specific molecular vibrations and confirming structural modifications. The deliberate substitution of hydrogen with its heavier isotope, deuterium (²H or D), induces predictable shifts in the vibrational frequencies of the molecule, which are readily detectable in the Raman spectrum.

The primary effect of deuteration is the red-shifting of vibrational bands associated with the substituted atoms. nih.gov This phenomenon is a direct consequence of the increased mass of deuterium compared to protium. For Benzyldodecyldimethylammonium-d5 Bromide, the five deuterium atoms are located on the benzyl ring. Consequently, the most significant and readily identifiable changes in the Raman spectrum, compared to its non-deuterated counterpart, are expected in the C-H stretching region. The typical aromatic C-H stretching vibrations, which appear in the 3000–3100 cm⁻¹ range, will shift to the C-D stretching region, generally located between 2100 and 2300 cm⁻¹. nih.gov This region is often referred to as a "silent window" in the spectra of biological or unlabeled molecules, as it is free from other fundamental vibrations, thus providing a clear and unambiguous marker for deuteration. nih.gov

Beyond the prominent C-D stretching bands, isotopic substitution on the benzyl ring also influences other vibrational modes within the molecular fingerprint region (typically 400–1800 cm⁻¹). The vibrations of the aromatic ring, such as the ring breathing modes, are particularly sensitive to this isotopic labeling. For instance, the characteristic ring breathing vibration of a monosubstituted benzene (B151609) ring, often observed near 1002 cm⁻¹, is known to shift to lower wavenumbers upon deuteration of the ring. nih.govacs.org Studies on deuterated phenylalanine have shown this band shifting to values between 958 cm⁻¹ and 986 cm⁻¹. acs.org Similar shifts would be anticipated for the deuterated benzyl group in Benzyldodecyldimethylammonium-d5 Bromide.

The analysis of these isotopic shifts provides definitive evidence for the site of deuteration. While other spectroscopic methods confirm the presence and number of deuterium atoms, Raman spectroscopy can help verify their location on the aromatic ring through the perturbation of specific ring-associated vibrations. The magnitude of these shifts can be correlated with the extent and position of deuteration, offering a fine level of structural detail.

The table below summarizes the expected shifts in Raman vibrational frequencies for key modes upon deuteration of the benzyl group in Benzyldodecyldimethylammonium Bromide.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Non-deuterated) | Expected Wavenumber (cm⁻¹) (d5-Benzyl) | Isotopic Effect Reference |

| Aromatic C-H Stretch | 3000 - 3100 | Not Present | nih.gov |

| Aromatic C-D Stretch | Not Present | 2100 - 2300 | nih.gov |

| Aromatic Ring Breathing | ~1002 | ~960 - 990 | nih.govacs.org |

This approach, combining Raman spectroscopy with isotopic labeling, is a nuanced but powerful strategy for the comprehensive structural characterization of deuterated standards like Benzyldodecyldimethylammonium-d5 Bromide.

Role As a Research Probe in Mechanistic and Methodological Studies

Tracer Studies in Environmental Research Methodologies (focus on analytical tracking)

In environmental science, understanding the fate and transport of contaminants is crucial for risk assessment and remediation. Cationic surfactants like BDAB are widely used as disinfectants and biocides, leading to their release into the environment. nih.gov Tracking their distribution in complex matrices such as soil, sediment, and wastewater requires sophisticated analytical methods.

The use of a deuterated standard like benzyldodecyldimethylammonium-d5 bromide is critical for robust analytical quantification. In methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an isotopically labeled internal standard is added to a sample at a known concentration before processing. Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences similar losses during extraction, cleanup, and ionization. nih.gov By comparing the mass spectrometric signal of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification can be achieved, correcting for matrix effects and procedural inconsistencies. nih.govnih.gov

For instance, a robust method for analyzing quaternary ammonium (B1175870) compounds (QACs), including benzalkonium chlorides (which are structurally similar to BDAB), in soil and sewage sludge utilizes ultrasonic extraction followed by solid-phase extraction (SPE) cleanup and quantification by HPLC-MS/MS. nih.gov The recovery rates for non-deuterated homologues in spiked soil samples were reported to be between 47% and 57%, highlighting the importance of an internal standard to correct for such variability. nih.gov

| Parameter | Method | Details | Application |

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Employs a separation column (e.g., CSH Phenyl-Hexyl) and a mass spectrometer to detect specific mass-to-charge ratios. | Quantification of QACs in environmental matrices like soil and sludge. nih.gov |

| Extraction Method | Ultrasonic Extraction (USE) | Uses high-frequency sound waves to enhance solvent extraction of analytes from solid samples. | Extraction of QACs from soil and sewage sludge using an acetonitrile (B52724)/HCl mixture. nih.gov |

| Sample Cleanup | Solid-Phase Extraction (SPE) | A technique to remove interfering compounds from a sample matrix before analysis. | Used to clean extracts of environmental samples to improve analytical sensitivity and accuracy. nih.gov |

While direct studies using benzyldodecyldimethylammonium-d5 bromide as a tracer in field or microcosm experiments were not identified, its role as an internal standard is a cornerstone of the analytical methodologies required for such research.

Investigations of Transport and Distribution Mechanisms in Model Systems (methodological focus)

The introduction of deuterium (B1214612) into a molecule like BDAB creates a powerful tool for investigating transport and distribution phenomena without significantly altering the compound's physicochemical behavior. The slight increase in mass due to the deuterium atoms allows the labeled molecules to be tracked and quantified separately from their non-labeled counterparts, providing a clear picture of their movement across membranes and interfaces.

In methodological studies, benzyldodecyldimethylammonium-d5 bromide can be used to probe the mechanisms of surfactant interaction with biological and synthetic model systems. For example, in studies of drug delivery, understanding how a surfactant carrier crosses a cell membrane is critical. By applying a mixture of deuterated and non-deuterated surfactant to a model membrane system (e.g., liposomes or artificial membranes), researchers can use mass spectrometry to determine the rate and extent of transport of the surfactant itself.

Deuterium labeling is also instrumental in metabolic studies. princeton.edu While BDAB is generally considered to be poorly biodegradable, investigating its potential transformation products in microbial systems or its metabolic fate in higher organisms is important for a complete environmental and toxicological profile. By exposing a biological system to benzyldodecyldimethylammonium-d5 bromide, any resulting metabolites will retain the deuterium label, making them easier to identify against a complex biological background using mass spectrometry. This approach has been successfully used to study the metabolism of various compounds. princeton.edu

Enabling Fundamental Studies of Surfactant Self-Assembly and Interfacial Behavior

Cationic surfactants like BDAB are known to self-assemble in solution to form aggregates such as micelles and vesicles, and to adsorb at interfaces, altering surface properties. nih.gov The structure and dynamics of these self-assembled structures are fundamental to the surfactant's function. Deuterium labeling is a key enabling technology for several advanced characterization techniques used to study these phenomena, particularly small-angle neutron scattering (SANS). nih.gov

SANS is a powerful technique for determining the size, shape, and internal structure of surfactant aggregates in solution. researchgate.net Neutrons scatter differently from hydrogen and deuterium nuclei. By selectively deuterating parts of the surfactant molecule (like the benzyl (B1604629) group in benzyldodecyldimethylammonium-d5 bromide) or the solvent (e.g., using heavy water, D₂O), researchers can use a technique called contrast variation. This method allows specific components of a complex system to be "highlighted" or "masked" to the neutron beam, providing detailed structural information that would be impossible to obtain otherwise. researchgate.net

While specific SANS studies on benzyldodecyldimethylammonium-d5 bromide are not readily found in the literature, the technique has been widely applied to study similar surfactant systems. For instance, SANS has been used to study the micelle-to-vesicle transition of microbial surfactants induced by metal ions, revealing details about the interbilayer repeat distance in multilamellar vesicles. nih.gov It has also been used to investigate the structure of micelles formed by dodecyltrimethylammonium (B156365) bromide (a related cationic surfactant) in various solvents. aip.org

| Technique | Principle | Application in Surfactant Science | Relevance of Deuteration |

| Small-Angle Neutron Scattering (SANS) | Measures the elastic scattering of neutrons by a sample at small scattering angles to determine the structure of materials on a nanometer to micrometer scale. | Characterization of the size, shape, and aggregation number of surfactant micelles and vesicles in solution. nih.govresearchgate.net | Contrast variation using deuterated surfactants and/or solvents allows for detailed structural analysis of specific components within a self-assembled system. researchgate.net |

| Neutron Reflectometry | Measures the reflection of a neutron beam from a surface to probe the structure of thin films and interfaces. | Determination of the thickness, density, and composition of adsorbed surfactant layers at liquid-air or liquid-solid interfaces. | Selective deuteration of the surfactant or solvent provides detailed information on the orientation and packing of surfactant molecules at the interface. |

The use of benzyldodecyldimethylammonium-d5 bromide in these advanced scattering techniques would enable a deeper, more detailed understanding of its self-assembly and interfacial behavior, contributing to the fundamental science of surfactants and their applications.

Computational and Theoretical Chemistry Approaches

Molecular Dynamics Simulations and Quantum Mechanical Calculations of Deuterated Analogs

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are pivotal in understanding the behavior of deuterated surfactant analogs at an atomic level. While specific studies on Benzyldodecyldimethylammonium-d5 Bromide are not prevalent, research on similar quaternary ammonium (B1175870) surfactants provides a framework for understanding its properties.

Quantum mechanical calculations, on the other hand, can elucidate the electronic structure and properties of molecules. Semi-empirical QM methods have been used to calculate the atomic partial charges of ionic surfactants, revealing that the positive charge is not solely localized on the nitrogen atom but is distributed throughout the headgroup and even slightly onto the alkyl tail. 66.39.60 For Benzyldodecyldimethylammonium-d5 Bromide, QM calculations could predict how the substitution of deuterium (B1214612) for hydrogen in the benzyl (B1604629) group might subtly alter the charge distribution and molecular vibrations.

Illustrative Data from MD Simulations of Analogous Surfactants:

| Simulation Parameter | Typical Value for Quaternary Ammonium Surfactants | Information Gained |

|---|---|---|

| Diffusion Coefficient | ~10-10 m2s-1 in water rsc.org | Mobility of individual surfactant molecules. |

| Aggregation Number | Varies with concentration and tail length | Size and stability of micelles. |

| Order Parameter (SCD) | -0.2 to 0.4 for lipid tails | Orientation and flexibility of the alkyl chain. |

Modeling of Isotopic Effects in Spectroscopic Signatures

The substitution of hydrogen with deuterium atoms in the benzyl group of Benzyldodecyldimethylammonium Bromide is predicted to cause noticeable shifts in its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹³C NMR spectroscopy, the presence of deuterium atoms causes small shifts in the chemical shifts of nearby carbon atoms, known as deuterium isotope effects. rsc.org These effects are typically small, on the order of parts per million (ppm), but are measurable and can provide structural information. rsc.org The magnitude and sign of the isotope effect depend on the distance from the deuterium substitution and the nature of the chemical bonds. rsc.org For Benzyldodecyldimethylammonium-d5 Bromide, the carbon atoms of the deuterated benzyl ring would exhibit the most significant isotope effects.

In vibrational spectroscopy (IR and Raman), the heavier mass of deuterium compared to hydrogen leads to a decrease in the frequency of vibrational modes involving the C-D bonds. The C-D stretching vibrations are expected to appear at a significantly lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3100 cm⁻¹). researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict these vibrational frequencies and the resulting isotopic shifts with good accuracy. osti.gov These calculations can aid in the interpretation of experimental spectra and the assignment of vibrational modes. osti.gov

Predicted Isotopic Shifts in Spectroscopic Signatures:

| Spectroscopic Technique | Observed Effect of Deuteration | Typical Magnitude of Shift |

|---|---|---|

| ¹³C NMR | Shift in chemical shifts of adjacent carbons. rsc.org | Up to ~1 ppm. rsc.org |

| IR Spectroscopy | Lower frequency for C-D stretching modes. researchgate.net | ~700-900 cm⁻¹ lower than C-H stretch. researchgate.net |

| Raman Spectroscopy | Similar frequency shifts to IR for C-D modes. osti.gov | Consistent with IR spectroscopy. osti.gov |

Prediction of Molecular Interactions and Assembly Structures

Computational modeling is instrumental in predicting how surfactant molecules, including deuterated variants, interact with each other and with other molecules to form larger assembly structures like micelles and bilayers. Coarse-grained (CG) MD simulations are particularly well-suited for studying these large-scale phenomena, as they simplify the molecular representation to allow for longer simulation times and larger system sizes. magtech.com.cnrsc.org

These simulations can predict the critical micelle concentration (CMC), aggregation number, and morphology of the resulting aggregates. semanticscholar.org For a cationic surfactant like Benzyldodecyldimethylammonium Bromide, electrostatic interactions between the positively charged headgroups and the bromide counterions, as well as hydrophobic interactions between the dodecyl tails, are the primary drivers of self-assembly. The benzyl group can also participate in π-π stacking interactions, which may influence the packing of the surfactant molecules in the aggregates.

While the deuteration of the benzyl group is not expected to significantly alter the thermodynamics of self-assembly, it can be a valuable tool for experimental studies that probe these structures. For instance, in small-angle neutron scattering (SANS), selective deuteration allows for contrast matching, making it possible to determine the structure of different parts of a micelle. MD simulations can be used to generate theoretical scattering profiles that can be directly compared with experimental SANS data to validate the simulation model and provide a more detailed interpretation of the experimental results.

Emerging Research Directions and Future Outlook

Integration of Deuterated Benzyldodecyldimethylammonium Bromide in Multi-Omics Analytical Platforms

The rise of multi-omics disciplines, such as metabolomics and proteomics, relies heavily on the precise and accurate quantification of molecules in complex biological matrices. Stable isotope-labeled compounds are indispensable tools in these fields, primarily for their use as internal standards in mass spectrometry (MS)-based analyses. symeres.com Benzyldodecyldimethylammonium-d5 Bromide is ideally suited for this role in studies investigating the prevalence, metabolism, and biological impact of its non-deuterated counterpart, a widely used cationic surfactant and disinfectant. chemicalbook.comnih.gov

The core principle of its application lies in the mass difference between the labeled standard and the endogenous analyte. By adding a known quantity of Benzyldodecyldimethylammonium-d5 Bromide to a sample, any variations in sample preparation or instrument response can be normalized, allowing for highly accurate quantification. scispace.com Research has demonstrated the utility of structurally similar deuterated compounds, such as d7-benzyl benzalkonium chlorides (BACs), as internal standards for quantifying quaternary ammonium (B1175870) compounds (QACs) in human blood and other tissues. acs.org This approach is critical for large-scale biomonitoring and untargeted analyses where identifying unknown metabolites is a significant bottleneck. acs.org

The integration of advanced analytical techniques like Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS/MS) with deuterated standards enhances the separation and identification of complex mixtures. nih.govacs.org Ion mobility provides an additional dimension of separation based on the size and shape of the ion, which helps to distinguish the analyte from other interfering compounds. acs.org

Table 1: Application of Deuterated Standards in Mass Spectrometry

| Feature | Description | Research Application for Benzyldodecyldimethylammonium-d5 Bromide |

|---|---|---|

| Principle of Use | Internal Standard for Isotope Dilution Mass Spectrometry (IDMS). researchgate.net | Serves as a standard for the quantification of Benzyldodecyldimethylammonium Bromide in environmental and biological samples. researchgate.netnih.gov |

| Key Advantage | The known mass shift allows for clear differentiation from the unlabeled analyte, correcting for matrix effects and variations in instrument response. scispace.com | Accurate measurement of exposure levels to QAC disinfectants, especially following increased use during events like the COVID-19 pandemic. nih.govacs.org |

| Analytical Platform | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). nih.gov | Used to trace metabolic pathways and determine the persistence of the parent compound in various systems. symeres.com |

| Emerging Technique | Liquid Chromatography–Ion Mobility–Tandem Mass Spectrometry (LC–IM–MS/MS). acs.org | Enhances specificity in complex matrices, aiding in large-scale biomonitoring and metabolomics studies. acs.orgresearchgate.net |

Advancements in Automated Synthesis and High-Throughput Deuteration for Research

The growing demand for precisely labeled compounds like Benzyldodecyldimethylammonium-d5 Bromide has spurred advancements in both deuteration chemistry and synthesis automation. Traditional organic synthesis can be a bottleneck in research, often involving lengthy, manual procedures. chimia.ch Modern automated synthesis platforms, analogous to a capsule coffee system, are transforming this landscape. chimia.ch These systems use pre-filled reagent cartridges and pre-programmed protocols to perform a wide range of chemical reactions, including amide formations, Suzuki couplings, and reductive aminations, with high efficiency and reproducibility. sigmaaldrich.com This technology significantly accelerates discovery research by simplifying the production of complex molecules. chimia.ch

The synthesis of deuterated compounds can be approached in two main ways: by building the molecule from commercially available deuterated precursors or through direct hydrogen-deuterium (H-D) exchange reactions on the final molecule or an intermediate. symeres.comsine2020.eu H-D exchange is often the method of choice for incorporating multiple deuterium (B1214612) atoms, utilizing heavy water (D₂O) as the deuterium source in the presence of a catalyst. researchgate.neteuropa.eu

Recent innovations include the development of versatile platforms that use bipolar membranes to generate deuterated acids and bases from D₂O under mild conditions, offering a green and efficient alternative to traditional high-energy methods. nih.gov These advancements make the production of deuterated building blocks more accessible, facilitating the synthesis of complex labeled molecules required for research. For Benzyldodecyldimethylammonium-d5 Bromide, this could involve the automated coupling of a deuterated benzyl (B1604629) group with the dodecyldimethylamine moiety, a process well-suited for modern automated synthesizers.

Table 2: Modern Methods for Synthesis and Deuteration

| Method | Description | Relevance to Benzyldodecyldimethylammonium-d5 Bromide |

|---|---|---|

| Automated Synthesis | Cartridge-based systems that automate reaction, purification, and isolation steps, reducing manual labor and increasing throughput. chimia.chsigmaaldrich.com | Enables rapid and efficient synthesis of the target molecule from its precursors (e.g., d5-benzyl bromide and dodecyldimethylamine). |

| H-D Exchange | Direct exchange of hydrogen for deuterium atoms using D₂O and a metal catalyst (e.g., Pt/C) under hydrothermal conditions. europa.eu | A potential route for deuterating the benzyl ring of the parent compound or a precursor. |

| Deuterated Precursors | Synthesis using starting materials that already contain deuterium at the desired positions. symeres.comsine2020.eu | The most direct synthetic route, likely involving the reaction of d5-benzyl bromide. |

Novel Spectroscopic Applications in Advanced Materials Science

The substitution of hydrogen with deuterium creates a significant change in the vibrational frequency of chemical bonds, a property that is highly advantageous in spectroscopic studies. The C-D bond has a lower vibrational frequency than the C-H bond, which allows researchers to effectively "silence" or shift signals from specific parts of a molecule, simplifying otherwise complex spectra. acs.org This makes Benzyldodecyldimethylammonium-d5 Bromide a powerful probe for investigating molecular behavior in advanced materials.

One key area of application is in surface-selective spectroscopic techniques like Vibrational Sum Frequency Spectroscopy (VSFS). uoregon.edu VSFS is used to study the orientation and interaction of molecules at interfaces, such as the boundary between oil and water or the surface of a polymer. uoregon.edu By using a selectively deuterated surfactant like Benzyldodecyldimethylammonium-d5 Bromide, where the benzyl headgroup is labeled, researchers can isolate the spectroscopic signals from the headgroup. This allows for a precise determination of its orientation and interaction with the surrounding environment, without interference from C-H signals from the alkyl tail or other molecules in the system. uoregon.edu

Similarly, Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy is used to study the dynamics and binding of deuterated surfactants to surfaces like polystyrene particles. acs.org The unique NMR signal of deuterium provides detailed information about the mobility and local environment of the labeled part of the molecule. The demand for deuterated surfactants for such neutron and spectroscopic studies is high, as they provide unparalleled insight into the structure and function of these molecules in applications ranging from drug delivery to materials formulation. europa.eu

Table 3: Spectroscopic Parameters of C-H vs. C-D Bonds

| Spectroscopic Parameter | C-H Bond | C-D Bond | Significance for Materials Science |

|---|---|---|---|

| Typical Stretching Frequency (IR/Raman) | ~2800–3100 cm⁻¹ | ~2100–2300 cm⁻¹ | The distinct frequency window allows for the unambiguous tracking of the deuterated benzyl group's behavior at interfaces or within a material matrix. uoregon.edu |

| NMR Nucleus | ¹H (Proton) | ²H (Deuteron) | ²H-NMR provides specific information on the dynamics and ordering of the labeled benzyl group when the surfactant is bound to a material. acs.org |

| Application | Probing molecular structure and orientation | Isolating signals from specific molecular regions to reduce spectral complexity and study interfacial phenomena. | Enables detailed studies of surfactant adsorption on polymers, nanoparticle functionalization, and the structure of micelles and microemulsions. acs.orgsigmaaldrich.com |

Q & A

Basic: What are the optimal synthetic routes for preparing isotopically labeled Benzyldodecyldimethylammonium-d5 Bromide?

The synthesis typically involves quaternization of dodecyldimethylamine with deuterated benzyl bromide. In a standard protocol (Fig. S1, ESI), dodecyldimethylamine (0.005 mol) reacts with -labeled benzyl bromide (0.0058 mol) in acetonitrile at 60°C for 48 hours, followed by solvent evaporation and purification . Key challenges include ensuring stoichiometric excess of benzyl bromide to drive the reaction and minimizing hydrolysis of the quaternary ammonium product. Post-synthesis validation via and NMR is critical to confirm deuterium incorporation and structural integrity .

Basic: How can researchers validate the structural integrity of Benzyldodecyldimethylammonium-d5 Bromide using NMR spectroscopy?

Key NMR signals for structural confirmation include:

- NMR (CDCl) : A triplet at δ 0.85–0.87 ppm (terminal CH), a multiplet at δ 1.26–1.28 ppm (aliphatic chain CH), and aromatic protons at δ 7.26–7.85 ppm (benzyl group) .

- NMR (CDCl) : Peaks at δ 14.19–14.23 ppm (CH), δ 63.81–67.71 ppm (quaternary N-linked carbons), and δ 127–133 ppm (aromatic carbons) .

Deuterium labeling (d5) reduces signal intensity for specific protons, which must be cross-verified via isotopic shift analysis or mass spectrometry.

Advanced: What experimental designs are recommended to assess the environmental biodegradation of Benzyldodecyldimethylammonium-d5 Bromide in soil systems?

Controlled soil-column studies under aerobic/anaerobic conditions are ideal. Key steps include:

Spiking : Introduce -labeled compound (e.g., [C12-BA][MCPA]) into soil at environmentally relevant concentrations (0.1–10 mg/kg) .

Monitoring : Track mineralization via evolution using gas chromatography-isotope ratio mass spectrometry (GC-IRMS) .

Metabolite Analysis : Extract soil samples at intervals (e.g., 7, 14, 28 days) and identify intermediates via LC-HRMS, focusing on cleavage products like 4-chloro-2-methylphenoxyacetate .

Adjust experiment duration based on half-life estimates (typically 30–60 days for quaternary ammonium compounds).

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy data for Benzyldodecyldimethylammonium-d5 Bromide?

Discrepancies often arise from variations in:

- Test Organisms : Standardize using reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

- Concentration Metrics : Report both molarity (µM) and weight/volume (µg/mL) to account for molecular weight differences.

- Biofilm vs. Planktonic Assays : Use crystal violet staining for biofilm quantification and broth microdilution for minimum inhibitory concentration (MIC) .

Include positive controls (e.g., benzalkonium chloride) and validate with time-kill kinetics over 24–48 hours.

Basic: What safety protocols are essential when handling Benzyldodecyldimethylammonium-d5 Bromide in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste (UN 2811, 6.1/PG 3) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: What advanced spectroscopic techniques are suitable for tracking deuterium incorporation in Benzyldodecyldimethylammonium-d5 Bromide?

- Deuterium NMR ( NMR) : Directly detects deuterium in the benzyl group, though sensitivity requires high-field instruments (≥500 MHz) .

- LC-MS/MS with Isotopic Enrichment Analysis : Quantify d5 labeling efficiency via mass shifts (e.g., m/z 384→389 for [M]) .

- Isotope Ratio Monitoring : Use -labeled analogs as internal standards for cross-validation in complex matrices .

Basic: How is Benzyldodecyldimethylammonium-d5 Bromide utilized as a surfactant in membrane protein studies?

It solubilizes membrane proteins by disrupting lipid bilayers at critical micelle concentrations (CMC ≈ 0.1–1 mM). Protocol:

Solubilization : Incubate membrane fractions with 0.5% (w/v) compound in buffer (pH 7.4) for 1 hour at 4°C.

Centrifugation : Remove insoluble debris at 100,000×g for 30 minutes.

Activity Assay : Test protein functionality (e.g., ATPase activity) to confirm non-denaturing conditions .

Advanced: What methodological pitfalls should be avoided when studying the compound’s interaction with biomolecules via fluorescence quenching?

- Inner Filter Effect : Correct for absorbance at excitation/emission wavelengths using a reference fluorophore.

- Static vs. Dynamic Quenching : Perform Stern-Volmer analysis at multiple temperatures. A linear plot suggests dynamic quenching; upward curvature indicates static binding .

- Competitive Binding : Include controls with unlabeled surfactant to assess nonspecific interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.